5-(Pyridin-4-ylmethoxy)isophthalic acid
Overview
Description
5-(Pyridin-4-ylmethoxy)isophthalic acid is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol It is known for its unique structure, which includes a pyridine ring attached to an isophthalic acid core via a methoxy linker
Mechanism of Action
Target of Action
The primary targets of 5-(Pyridin-4-ylmethoxy)isophthalic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and reactivity. Specific details on how these factors influence the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-ylmethoxy)isophthalic acid typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid and 4-pyridinemethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as potassium carbonate (K2CO3) are used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-ylmethoxy)isophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
5-(Pyridin-4-ylmethoxy)isophthalic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the design of bioactive compounds and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including luminescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-ylmethoxy)isophthalic acid: Similar structure but with the pyridine ring attached at the 3-position.
5-(Pyridin-2-ylmethoxy)isophthalic acid: Pyridine ring attached at the 2-position.
5-(Pyridin-4-ylmethylamino)isophthalic acid: Contains an amino group instead of a methoxy group.
Uniqueness
5-(Pyridin-4-ylmethoxy)isophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over the ligand structure is crucial .
Properties
IUPAC Name |
5-(pyridin-4-ylmethoxy)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(17)10-5-11(14(18)19)7-12(6-10)20-8-9-1-3-15-4-2-9/h1-7H,8H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWVTSQEOSVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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